![molecular formula C14H16N4O2S B4534492 N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B4534492.png)
N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(propionylamino)benzamide
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the condensation of hydrazinecarbothioamides with halogenated compounds, utilizing dehydrosulfurization reactions. For example, derivatives similar to our compound of interest can be synthesized through reactions involving N, N’-disubstituted hydrazinecarbothioamides and halogenated benzamides in the presence of a dehydrating agent like iodine and a base such as triethylamine in a suitable medium like DMF. This method can yield thiadiazole derivatives in high yields, with structural confirmation via NMR spectroscopy data (Pavlova et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives, including our compound of interest, can be performed using spectroscopic methods such as NMR. Structural elucidation is crucial for confirming the presence of the thiadiazole ring and the substituted benzamide group. Molecular docking studies can further provide insights into the potential biological interactions of these molecules, illustrating their fit within specific enzyme active sites and predicting their biological activity (Pavlova et al., 2022).
properties
IUPAC Name |
N-[(4-methylthiadiazol-5-yl)methyl]-3-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-13(19)16-11-6-4-5-10(7-11)14(20)15-8-12-9(2)17-18-21-12/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFRMWGEORQHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=C(N=NS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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